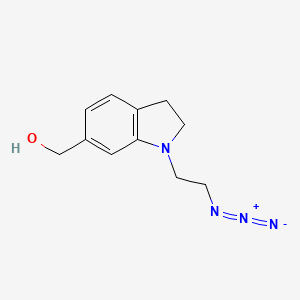

(1-(2-叠氮乙基)吲哚-6-基)甲醇

描述

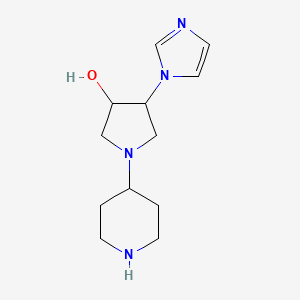

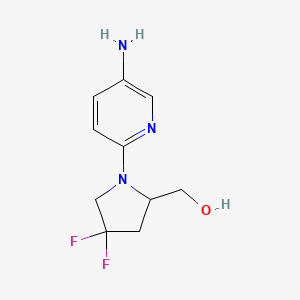

1-(2-Azidoethyl)indolin-6-yl)methanol, or 1-AIM, is a compound with a wide range of potential applications in the fields of biochemistry and pharmacology. It is an azido-substituted indolin-6-ylmethanol, which is a type of heterocyclic aromatic compound. The azido group is a three-atom group containing nitrogen and two carbon atoms, and it is known to be highly reactive. This makes 1-AIM an attractive candidate for various biochemical and pharmacological studies.

科学研究应用

有机合成

(1-(2-叠氮乙基)吲哚-6-基)甲醇: 作为有机合成中的通用中间体,其叠氮基团可以作为引入含氮官能团的前体,这对于构建复杂分子至关重要。 例如,它可以进行施陶丁格反应生成胺,或参与惠斯根环加成反应生成1,2,3-三唑,这是一种具有重要药物意义的化合物 .

药物化学

在药物化学中,(1-(2-叠氮乙基)吲哚-6-基)甲醇被用于开发新型治疗剂。其吲哚核心是天然产物和药物中常见的结构单元,有助于多种生物活性。 该化合物的衍生物已被探索用于开发具有潜在乙酰胆碱酯酶抑制剂活性的药物,这些药物用于治疗阿尔茨海默病 .

材料科学

该化合物的结构特征使其适合开发具有特定性能的材料。 例如,其衍生物可用于创建有机荧光分子,这些分子在光电子学领域以及作为环境监测中的传感器具有应用 .

生物化学

在生物化学领域,(1-(2-叠氮乙基)吲哚-6-基)甲醇及其衍生物对于研究酶相互作用和机制具有重要价值。 它们可以在酶测定中作为酶抑制剂或底物,有助于理解生化途径 .

药理学

在药理学上,该化合物是设计具有神经保护特性的药物的关键骨架。 研究表明,吲哚衍生物可以保护神经元免受损伤,并在治疗缺血性卒中等疾病方面具有潜力 .

环境科学

环境科学得益于该化合物的反应性和形成各种衍生物的能力。 这些衍生物可用于检测环境污染物,或作为研究有机化合物环境归宿中的降解产物 .

作用机制

Target of Action

It is known that indole derivatives, which include (1-(2-azidoethyl)indolin-6-yl)methanol, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These metabolites maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

It is known that indole and its derivatives, including indolin-2-one, are absorbed within 30 minutes and fully metabolized in 6 hours . These compounds, except for isatin, were found in the brain, indicating their ability to cross the blood-brain barrier .

Result of Action

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-(2-Azidoethyl)indolin-6-yl)methanol. For instance, the gut microbiota plays a crucial role in the metabolism of indole and its derivatives . Changes in the gut microbiota composition can therefore potentially affect the action of (1-(2-Azidoethyl)indolin-6-yl)methanol.

实验室实验的优点和局限性

1-AIM has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful for synthesizing other compounds. Additionally, its ability to form covalent bonds with proteins and enzymes makes it a useful tool for studying enzyme inhibition and protein-protein interactions. However, 1-AIM is also known to be toxic, and it can be difficult to handle in the laboratory. Additionally, its reactivity can lead to the formation of unwanted byproducts.

未来方向

1-AIM has a wide range of potential applications in scientific research, and there are many potential future directions for its use. It could be used to study the effects of small molecules on enzymes and proteins, as well as the binding of small molecules to proteins. Additionally, it could be used to synthesize other compounds, such as azide-functionalized polymers and peptides. Additionally, 1-AIM could be used to study the effects of drugs on proteins and enzymes, as well as the binding of drugs to proteins. Finally, 1-AIM could be used to study the effects of drugs on other biological systems, such as cell signaling pathways.

属性

IUPAC Name |

[1-(2-azidoethyl)-2,3-dihydroindol-6-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-14-13-4-6-15-5-3-10-2-1-9(8-16)7-11(10)15/h1-2,7,16H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLZURZONVCGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)CO)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1493156.png)

![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493172.png)

![6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1493174.png)